6-(3-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
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Overview
Description
6-(3-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings. These types of compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the methoxyphenyl group adds to its chemical versatility and potential for interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid typically involves the formation of the imidazole and thiazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methoxybenzaldehyde with thiosemicarbazide can form the thiazole ring, which can then be fused with an imidazole precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis or the use of catalysts can enhance reaction efficiency and reduce production time. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids or bases, depending on the desired substitution.
Major Products
Oxidation: Formation of 6-(3-Hydroxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid.
Reduction: Formation of 6-(3-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(3-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
- 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
- 6-(3-Methoxyphenyl)-3-ethylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Uniqueness
6-(3-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its electronic properties and biological activity. This structural feature may enhance its binding affinity to certain biological targets compared to similar compounds.
Properties
IUPAC Name |
6-(3-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-8-12(13(17)18)20-14-15-11(7-16(8)14)9-4-3-5-10(6-9)19-2/h3-7H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKMVJKGZROCNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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